N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide
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Overview
Description
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, making it a valuable target for drug development and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves the reaction of 4-phenylpiperazine with 4-isocyanatobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting neurological disorders, such as Alzheimer’s disease.
Biological Studies: The compound is employed in studies investigating the role of piperazine derivatives in modulating biological pathways.
Pharmaceutical Research: It serves as a scaffold for designing new therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. For instance, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is unique due to its specific structural features, such as the phenylpiperazine moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15(23)20-17-9-7-16(8-10-17)19(24)22-13-11-21(12-14-22)18-5-3-2-4-6-18/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKESMMSDKVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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